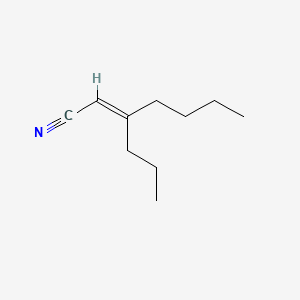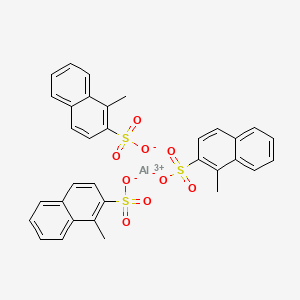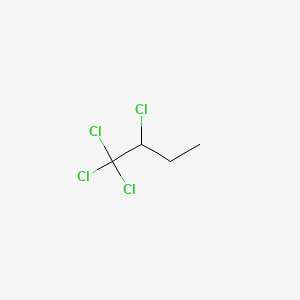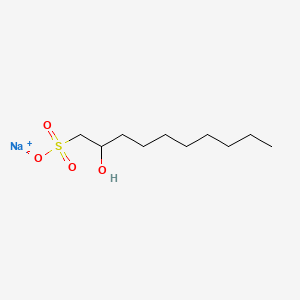
Sodium 2-hydroxydecanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxydecanesulphonate is an organic compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds. This compound is particularly valued in the fields of chemistry, biology, and environmental science for its versatile applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-hydroxydecanesulphonate is typically synthesized through a sulfonation reaction. The process involves the reaction of 2-hydroxydecane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors. The raw materials are fed into the reactor, where they undergo sulfonation under controlled conditions. The resulting product is then neutralized, purified, and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-hydroxydecanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxydecanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a detergent in protein purification processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cleaning agents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of sodium 2-hydroxydecanesulphonate primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, including cell membranes and proteins, facilitating their solubilization and stabilization. The compound’s surfactant nature enables it to disrupt lipid bilayers, making it useful in applications such as cell lysis and protein extraction .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: A surfactant used in similar applications but with an ether linkage in its structure.
Sodium sulfonate: A broader category of compounds with sulfonate groups, used in various industrial applications.
Uniqueness: Sodium 2-hydroxydecanesulphonate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its hydroxyl group enhances its solubility and reactivity compared to other similar compounds, making it particularly useful in specialized applications .
Eigenschaften
CAS-Nummer |
20275-70-1 |
|---|---|
Molekularformel |
C10H21NaO4S |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
sodium;2-hydroxydecane-1-sulfonate |
InChI |
InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-10(11)9-15(12,13)14;/h10-11H,2-9H2,1H3,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
QLWTYLFOABKZDR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


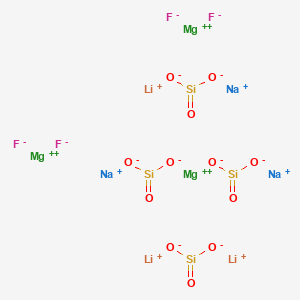
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)

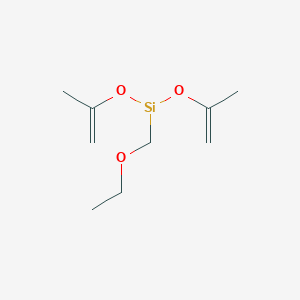
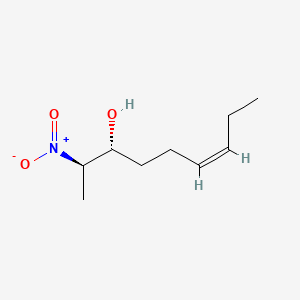
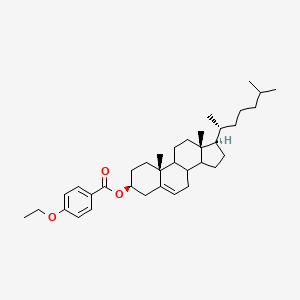
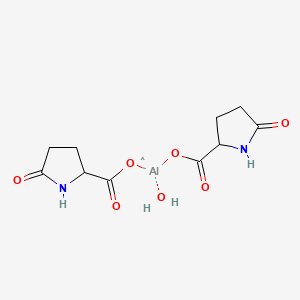

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
